Cas no 87602-41-3 (4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-)
87602-41-3 structure
Product Name:4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-
Numero CAS:87602-41-3
MF:C28H30N4
MW:422.564606189728
CID:723267
PubChem ID:3071278
Update Time:2025-04-19
4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-
- 2,6,8-trimethyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine
- N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine
- 87602-41-3
- 2,6,8-Trimethyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4(1H)-imine
- DTXSID601007675
- BRN 6007256
- 4-Quinolinamine, N-(4-(4-phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine
-
- Inchi: 1S/C28H30N4/c1-20-17-21(2)28-26(18-20)27(19-22(3)29-28)30-23-9-11-25(12-10-23)32-15-13-31(14-16-32)24-7-5-4-6-8-24/h4-12,17-19H,13-16H2,1-3H3,(H,29,30)
- Chiave InChI: RGHHKTSAQKTSMJ-UHFFFAOYSA-N
- Sorrisi: N1(C2C=CC(=CC=2)NC2C=C(C)N=C3C(C)=CC(C)=CC=23)CCN(C2C=CC=CC=2)CC1
Proprietà calcolate
- Massa esatta: 422.247
- Massa monoisotopica: 422.247
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 32
- Conta legami ruotabili: 4
- Complessità: 574
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.6
- Superficie polare topologica: 31.4Ų
Proprietà sperimentali
- Densità: 1.176
- Punto di ebollizione: 610.2°C at 760 mmHg
- Punto di infiammabilità: 322.9°C
- Indice di rifrazione: 1.67
4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]- Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
87602-41-3 (4-Quinolinamine,2,6,8-trimethyl-N-[4-(4-phenyl-1-piperazinyl)phenyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso